Zilucoplan

Descripción

Propiedades

Key on ui mechanism of action |

The complement system is part of the innate immune system and is critical in inflammatory reactions in response to pathogenic bacteria. Activation pathways of the complement system involve the cleavage of the complement protein C5 by C5 convertases to form C5a, a potent anaphylatoxin, and C5b. Cleavage of C5 also recruits C6, C7, C8, and C9. C5b binds to C6 to yield the terminal complement complex C5b9, a hydrophilic pore that spans the cell membrane. C5b9 causes an influx of water and ions, resulting in osmotic lysis of the targeted cell. The terminal complement cascade has been implicated in the pathophysiology of various inflammatory and autoimmune disorders, including gMG. gMG is an autoimmune disorder characterized by pathogenic autoantibodies that bind to AChRs. Accumulated MAC on the postsynaptic plasma membrane of the neuromuscular junction leads to muscle weakness and damage. The exact mechanism of zilucoplan in gMG has not been fully elucidated. Zilucoplan binds to the complement protein C5 with high affinity to inhibit its cleavage to C5a and C5b, preventing the generation of C5b9. |

|---|---|

Número CAS |

1841136-73-9 |

Fórmula molecular |

C172H278N24O55 |

Peso molecular |

3562 g/mol |

Nombre IUPAC |

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S,5S,8S,11S,14S,22S)-22-acetamido-11-benzyl-8-(3-carbamimidamidopropyl)-5-(2-carboxyethyl)-3,6,9,12,16,23-hexaoxo-2-propan-2-yl-1,4,7,10,13,17-hexazacyclotricosane-14-carbonyl]-methylamino]-3-carboxypropanoyl]amino]-3,3-dimethylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)propanoyl]amino]-4-carboxybutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carbonyl]amino]-2-cyclohexylacetyl]amino]-6-[3-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[2-[[(4S)-4-carboxy-4-(hexadecanoylamino)butanoyl]amino]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]hexanoic acid |

InChI |

InChI=1S/C172H278N24O55/c1-9-10-11-12-13-14-15-16-17-18-19-20-27-44-146(202)182-136(170(226)227)53-56-144(200)177-64-67-229-69-71-231-73-75-233-77-79-235-81-83-237-85-87-239-89-91-241-93-95-243-97-99-245-101-103-247-105-107-249-109-111-251-113-112-250-110-108-248-106-104-246-102-100-244-98-96-242-94-92-240-90-88-238-86-84-236-82-80-234-78-76-232-74-72-230-70-68-228-66-59-145(201)175-60-31-29-41-135(169(224)225)186-165(220)152(126-37-25-22-26-38-126)193-162(217)142-43-34-65-196(142)168(223)140(116-125-47-51-129(199)52-48-125)190-157(212)133(54-57-148(204)205)184-161(216)139(117-127-120-180-154-130(127)39-32-62-178-154)188-159(214)138(115-124-45-49-128(198)50-46-124)189-166(221)153(172(5,6)7)194-163(218)143(119-150(208)209)195(8)167(222)141-118-147(203)176-61-30-28-40-131(181-122(4)197)158(213)192-151(121(2)3)164(219)185-134(55-58-149(206)207)156(211)183-132(42-33-63-179-171(173)174)155(210)187-137(160(215)191-141)114-123-35-23-21-24-36-123/h21,23-24,32,35-36,39,45-52,62,120-121,126,131-143,151-153,198-199H,9-20,22,25-31,33-34,37-38,40-44,53-61,63-119H2,1-8H3,(H,175,201)(H,176,203)(H,177,200)(H,178,180)(H,181,197)(H,182,202)(H,183,211)(H,184,216)(H,185,219)(H,186,220)(H,187,210)(H,188,214)(H,189,221)(H,190,212)(H,191,215)(H,192,213)(H,193,217)(H,194,218)(H,204,205)(H,206,207)(H,208,209)(H,224,225)(H,226,227)(H4,173,174,179)/t131-,132-,133-,134-,135-,136-,137-,138-,139-,140-,141-,142-,143-,151-,152-,153+/m0/s1 |

Clave InChI |

JDXCOXKBIGBZSK-PSNKNOTQSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)N[C@@H](CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCC[C@@H](C(=O)O)NC(=O)[C@H](C1CCCCC1)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC3=CC=C(C=C3)O)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CC4=CNC5=C4C=CC=N5)NC(=O)[C@H](CC6=CC=C(C=C6)O)NC(=O)[C@H](C(C)(C)C)NC(=O)[C@H](CC(=O)O)N(C)C(=O)[C@@H]7CC(=O)NCCCC[C@@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N7)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)C(C)C)NC(=O)C)C(=O)O |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)NC(CCC(=O)NCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCOCCC(=O)NCCCCC(C(=O)O)NC(=O)C(C1CCCCC1)NC(=O)C2CCCN2C(=O)C(CC3=CC=C(C=C3)O)NC(=O)C(CCC(=O)O)NC(=O)C(CC4=CNC5=C4C=CC=N5)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(C(C)(C)C)NC(=O)C(CC(=O)O)N(C)C(=O)C7CC(=O)NCCCCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N7)CC8=CC=CC=C8)CCCNC(=N)N)CCC(=O)O)C(C)C)NC(=O)C)C(=O)O |

Origen del producto |

United States |

Foundational & Exploratory

Zilucoplan's Mechanism of Action in Autoimmune Disease: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Zilucoplan is a synthetic, 15-amino acid macrocyclic peptide that acts as a potent and specific inhibitor of complement component 5 (C5).[1][2] In autoimmune diseases where the terminal complement cascade is a key driver of pathology, such as generalized Myasthenia Gravis (gMG), this compound offers a targeted therapeutic approach.[2][3] By binding to C5, this compound prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[2][3] This dual mechanism of action effectively halts the downstream inflammatory and lytic effects of terminal complement activation.[3][4] This technical guide provides an in-depth overview of this compound's mechanism of action, supported by quantitative data from key experiments and detailed methodologies.

Introduction to the Complement System and its Role in Autoimmune Disease

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes.[4] It can be activated through three main pathways: the classical, lectin, and alternative pathways. All three pathways converge at the cleavage of C3, leading to the formation of the C5 convertase, which in turn cleaves C5 into C5a and C5b.

C5a is a potent pro-inflammatory mediator, recruiting and activating immune cells, while C5b initiates the assembly of the terminal complement complex, or Membrane Attack Complex (MAC) (C5b-9).[2] The MAC forms pores in cell membranes, leading to cell lysis and death.[3]

In several autoimmune diseases, dysregulation of the complement system leads to its aberrant activation and subsequent tissue damage. In generalized Myasthenia Gravis (gMG), autoantibodies against the acetylcholine receptor (AChR) at the neuromuscular junction can activate the classical complement pathway, leading to MAC formation and destruction of the postsynaptic membrane.[3] This ultimately impairs neuromuscular transmission, causing the characteristic muscle weakness of the disease.

This compound's Molecular Profile and Core Mechanism of Action

This compound is a small (3.5 kDa) macrocyclic peptide designed to specifically target and inhibit human complement C5. Its mechanism of action is characterized by a dual inhibitory effect on the terminal complement pathway:

-

Inhibition of C5 Cleavage: this compound binds to C5 with high affinity, preventing its cleavage by C5 convertase into C5a and C5b.[3][4] This directly blocks the generation of the pro-inflammatory C5a and prevents the initiation of MAC assembly.[4]

-

Steric Hindrance of C5b-C6 Interaction: In addition to preventing C5 cleavage, this compound can also bind to pre-formed C5b, sterically hindering its interaction with C6. This provides a secondary mechanism to block the formation of the C5b-6 complex, a critical step in the assembly of the MAC.[4]

This targeted inhibition of the terminal complement pathway leaves the upstream functions of the complement system, such as opsonization and clearance of immune complexes, largely intact.

Quantitative Data on this compound's Activity

The efficacy of this compound as a C5 inhibitor has been quantified through various in vitro and clinical studies. The following tables summarize key quantitative data.

| Parameter | Value | Assay | Reference |

| Binding Affinity (KD) to human C5 | 0.43 nM | Surface Plasmon Resonance (SPR) | [4] |

| IC50 for C5a production | 1.6 nM | ELISA | |

| IC50 for sC5b-9 production | 1.7 nM | ELISA |

Table 1: In Vitro Inhibitory Activity of this compound

| Study Phase | Dose | Complement Inhibition | Timepoint | Reference |

| Phase 2 | 0.3 mg/kg daily | ~97% | 12 weeks | |

| Phase 2 | 0.1 mg/kg daily | ~88% | 12 weeks | |

| Phase 2 | 0.3 mg/kg | 89.1% | 3 hours post-first dose | [5] |

| Phase 2 | 0.3 mg/kg | 94.9% | End of 12-week trial | [5] |

| Clinical Trials | 0.3 mg/kg daily | 97.5% | End of first week | [2] |

Table 2: Ex Vivo Complement Inhibition in Clinical Studies

Detailed Methodologies for Key Experiments

The following sections provide detailed protocols for the key assays used to characterize the mechanism of action of this compound.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Protocol:

-

Instrumentation: A Biacore T200 or a Bio-Rad ProteOn XPR36 instrument is typically used.[4]

-

Sensor Chip Preparation: A CM5 sensor chip is activated with a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

-

Ligand Immobilization: Purified human complement C5 is diluted in an appropriate buffer (e.g., 10 mM sodium acetate, pH 4.5) and injected over the activated sensor surface to achieve a target immobilization level. Remaining active esters are deactivated with an injection of ethanolamine-HCl.

-

Analyte Injection: A serial dilution of this compound in a running buffer (e.g., HBS-EP+) is injected over the immobilized C5 surface at a constant flow rate.

-

Data Acquisition: The association and dissociation of this compound are monitored in real-time by measuring the change in the refractive index at the sensor surface, recorded as resonance units (RU).

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 Langmuir binding model to determine the association rate constant (ka) and the dissociation rate constant (kd). The equilibrium dissociation constant (KD) is calculated as the ratio of kd/ka.[4]

Hemolysis Assay for Complement Activity

Protocol:

-

Preparation of Sensitized Sheep Red Blood Cells (sRBCs): Sheep red blood cells are washed with gelatin veronal buffer (GVB) and then incubated with a sub-agglutinating concentration of anti-sRBC antibody (hemolysin) to create antibody-sensitized sRBCs.

-

Assay Setup: In a 96-well plate, serial dilutions of this compound are prepared in GVB. Normal human serum (NHS) is added as a source of complement.

-

Incubation: Sensitized sRBCs are added to the wells containing the this compound-serum mixtures. The plate is incubated at 37°C for a defined period (e.g., 30-60 minutes) to allow for complement-mediated lysis.

-

Measurement: The plate is centrifuged to pellet intact sRBCs. The supernatant, containing hemoglobin from lysed cells, is transferred to a new plate, and the absorbance is measured at 412 nm.

-

Data Analysis: The percentage of hemolysis is calculated relative to a positive control (sRBCs with NHS alone) and a negative control (sRBCs with buffer alone). The IC50 value, the concentration of this compound that inhibits 50% of hemolysis, is determined by plotting the percentage of inhibition against the this compound concentration.[6]

ELISA for C5a and sC5b-9 Quantification

Protocol:

-

Plate Coating: A 96-well microplate is coated with a capture antibody specific for human C5a or sC5b-9 and incubated overnight.

-

Blocking: The plate is washed, and non-specific binding sites are blocked with a blocking buffer (e.g., bovine serum albumin in PBS).

-

Sample Incubation: Standards of known C5a or sC5b-9 concentrations and samples (e.g., supernatants from hemolysis assays or patient plasma) are added to the wells and incubated.

-

Detection Antibody: After washing, a biotinylated detection antibody specific for a different epitope on C5a or sC5b-9 is added and incubated.

-

Enzyme Conjugate: Following another wash step, streptavidin-horseradish peroxidase (HRP) is added, which binds to the biotinylated detection antibody.

-

Substrate Addition: After a final wash, a chromogenic substrate such as TMB (3,3',5,5'-tetramethylbenzidine) is added. The HRP enzyme catalyzes a color change.

-

Measurement and Analysis: The reaction is stopped with an acid solution, and the absorbance is read at 450 nm. A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentrations of C5a or sC5b-9 in the samples are then interpolated from this standard curve.

Wieslab® Complement System Screen

The Wieslab® assay is a commercially available ELISA-based kit for the functional assessment of the classical, lectin, and alternative complement pathways. The assay measures the amount of C5b-9 deposited in the wells of a microtiter plate that has been coated with specific activators for each pathway. The procedure generally follows the manufacturer's instructions, involving the incubation of diluted serum in the coated wells, followed by washing and detection of the formed C5b-9 with a specific alkaline phosphatase-labeled antibody. The amount of complement activation is proportional to the color intensity, which is measured as optical density.

Reconstituted Basement Membrane Permeability Assay

Protocol:

-

Chamber Preparation: Transwell chambers are coated with Matrigel, a reconstituted basement membrane extract, and incubated to allow for gel formation.

-

Assay Setup: this compound, a fluorescently labeled control molecule of similar size, and a larger fluorescently labeled molecule (to assess barrier integrity) are added to the upper chamber.

-

Sampling: At various time points, aliquots are collected from both the upper and lower chambers.

-

Quantification: The concentration of this compound in the aliquots is quantified using a suitable method, such as HPLC-MS. The concentration of the fluorescently labeled molecules is measured using a fluorescence plate reader.

-

Data Analysis: The permeability is calculated as the ratio of the amount of substance in the lower chamber to the initial amount in the upper chamber over time. This provides an in vitro measure of this compound's ability to penetrate tissue barriers.

Conclusion

This compound's mechanism of action is well-defined, centering on the potent and specific inhibition of complement C5. Through a dual mechanism of preventing C5 cleavage and sterically hindering MAC formation, this compound effectively abrogates the downstream inflammatory and lytic consequences of terminal complement activation. The quantitative data from a suite of well-established in vitro and ex vivo assays, including SPR, hemolysis assays, and ELISA, consistently demonstrate its high-affinity binding and potent inhibitory activity. The detailed methodologies provided in this guide offer a framework for the continued investigation and characterization of this compound and other complement-targeted therapeutics. This targeted approach holds significant promise for the treatment of autoimmune diseases where the complement system plays a central pathogenic role.

References

- 1. file.elabscience.com [file.elabscience.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. rupress.org [rupress.org]

- 6. Clinical Effects of the Self-administered Subcutaneous Complement Inhibitor this compound in Patients With Moderate to Severe Generalized Myasthenia Gravis: Results of a Phase 2 Randomized, Double-Blind, Placebo-Controlled, Multicenter Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]

Preclinical Research on Zilucoplan for Complement-Mediated Disorders: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilucoplan (formerly RA101495) is a synthetic, 15-amino acid macrocyclic peptide inhibitor of complement component 5 (C5), a key protein in the terminal complement cascade.[1][2] Dysregulation of the complement system is a driver of pathology in a range of autoimmune and inflammatory disorders.[3] By targeting C5, this compound offers a promising therapeutic strategy for these complement-mediated diseases. This technical guide provides a comprehensive overview of the preclinical research on this compound, focusing on its mechanism of action, in vitro and in vivo pharmacology, and safety profile.

Mechanism of Action

This compound exerts its inhibitory effect on the complement system through a dual mechanism of action that targets complement C5.[2][4]

-

Inhibition of C5 Cleavage: this compound binds to C5 with high affinity, preventing its cleavage by C5 convertases into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiating component, C5b.[2][3]

-

Interference with MAC Formation: In addition to preventing C5 cleavage, this compound can also bind to nascent C5b, sterically hindering its interaction with C6 and thereby preventing the assembly of the C5b-9 terminal complement complex (MAC).[4][5]

This dual mechanism ensures a robust blockade of the terminal complement pathway, which is implicated in the tissue damage characteristic of many complement-mediated disorders.[2]

In Vitro Pharmacology

A series of in vitro experiments have been conducted to characterize the binding affinity and functional inhibitory activity of this compound.

Quantitative In Vitro Data

| Assay Type | Target | Key Findings | Reference |

| Surface Plasmon Resonance (SPR) | Human C5 | Sub-nanomolar binding affinity | [6] |

| Hemolysis Assay (Classical Pathway) | Complement-mediated cell lysis | IC50 = 3.2 nM | [3] |

| ELISA (C5a generation) | C5a production | IC50 = 1.6 nM | [3] |

| ELISA (sC5b-9 generation) | Soluble MAC production | IC50 = 1.7 nM | [3] |

| Hemolysis Assay (Plasmin-induced) | Non-canonical C5 activation | IC50 = 450 nM | [3] |

Experimental Protocols

Surface Plasmon Resonance (SPR) for C5 Binding Affinity

-

Objective: To determine the binding kinetics and affinity of this compound to human complement C5.

-

Methodology:

-

Human C5 is immobilized on a sensor chip surface via amine coupling.

-

A series of this compound concentrations are flowed over the sensor surface.

-

The association and dissociation of this compound are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Binding kinetics (kon and koff) and affinity (KD) are calculated from the sensorgram data.

-

-

Reference: [3]

Sheep Red Blood Cell (sRBC) Hemolysis Assay

-

Objective: To assess the functional inhibition of the classical complement pathway by this compound.

-

Methodology:

-

Sheep red blood cells (sRBCs) are sensitized with anti-sRBC antibodies.

-

Sensitized sRBCs are incubated with normal human serum (as a source of complement) in the presence of varying concentrations of this compound.

-

Complement activation leads to the formation of the MAC on the sRBC surface, causing cell lysis and the release of hemoglobin.

-

The extent of hemolysis is quantified by measuring the absorbance of the supernatant at a specific wavelength (e.g., 414 nm).

-

The IC50 value, representing the concentration of this compound required to inhibit 50% of the hemolytic activity, is calculated.

-

-

Reference: [3]

Preclinical Efficacy in Animal Models

Paroxysmal Nocturnal Hemoglobinuria (PNH)

Preclinical studies for PNH demonstrated the potential of this compound (RA101495) to inhibit complement-mediated hemolysis.

-

In Vitro: this compound fully inhibited the hemolysis of erythrocytes from PNH patients following the activation of the alternative pathway.[1][6]

-

In Vivo (Cynomolgus Monkeys): Single subcutaneous doses of this compound resulted in greater than 95% inhibition of complement-mediated hemolytic activity.[1][6] Repeat dosing was well-tolerated and led to sustained and predictable complement inhibition.[1][6]

Complement-Mediated Renal Disorders

While clinical development has focused on other indications, the mechanism of action of this compound suggests potential utility in complement-mediated renal diseases such as atypical hemolytic uremic syndrome (aHUS) and C3 glomerulopathy.[1][7] However, specific preclinical efficacy data in animal models of these renal disorders have not been extensively published.

Myasthenia Gravis (MG)

The successful clinical development of this compound for generalized myasthenia gravis (gMG) was supported by a strong understanding of the role of complement in the pathophysiology of the disease.[2] Preclinical studies in animal models of MG demonstrated that inhibition of the terminal complement pathway can ameliorate disease symptoms.

Pharmacokinetics and Pharmacodynamics

Preclinical pharmacokinetic (PK) and pharmacodynamic (PD) studies were conducted in non-human primates to support clinical development.

Pharmacokinetic and Pharmacodynamic Data in Cynomolgus Monkeys

| Parameter | Route of Administration | Key Findings | Reference |

| Bioavailability | Subcutaneous (SC) | High SC bioavailability | [1][6] |

| Pharmacodynamics | Single and multi-dose SC | Potent, dose-dependent, and sustained inhibition of complement-mediated hemolytic activity (>95%) | [1][6] |

Preclinical Safety and Toxicology

A comprehensive preclinical safety program was conducted to support the clinical development of this compound.

Key Toxicology Studies

| Study Type | Species | Key Findings | Reference |

| Repeat-dose Toxicology | Rats and Cynomolgus Monkeys | Well-tolerated at high multiples of the projected human therapeutic dose. | [1][6] |

| Reproductive Toxicology | Cynomolgus Monkeys | No adverse effects on male fertility or maternal/embryo-fetal outcomes. Low placental transfer observed in an ex vivo human model. | [7] |

Conclusion

The preclinical data for this compound demonstrate a potent and specific inhibitor of complement C5 with a dual mechanism of action. In vitro studies have confirmed its high binding affinity to C5 and its ability to effectively block all three complement activation pathways. In vivo studies in non-human primates have shown a favorable pharmacokinetic and pharmacodynamic profile, with sustained complement inhibition following subcutaneous administration. The preclinical safety profile is well-characterized and supports its clinical development. While preclinical efficacy data is most robust for PNH and the rationale for its use in gMG is well-established, further investigation into its potential in other complement-mediated disorders, particularly renal diseases, is warranted. This comprehensive preclinical data package has provided a strong foundation for the successful clinical development and approval of this compound for the treatment of generalized myasthenia gravis.

References

- 1. ashpublications.org [ashpublications.org]

- 2. This compound: A Newly Approved Macrocyclic Peptide for Treatment of Anti-Acetylcholine Receptor Positive Myasthenia Gravis [mdpi.com]

- 3. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. UCB announces positive data in myasthenia gravis with this compound phase 3 study results | ACNR [acnr.co.uk]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. RareConnect [rareconnect.org]

Unraveling the Dual-Mode C5 Inhibition of Zilucoplan: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilucoplan (Zilbrysq®) is a synthetic macrocyclic peptide that acts as a potent inhibitor of complement component 5 (C5), a key protein in the terminal complement cascade. Its unique dual mechanism of action sets it apart from other C5 inhibitors, offering a comprehensive blockade of the downstream effects of complement activation. This technical guide provides an in-depth exploration of the core mechanisms of this compound's C5 inhibition, detailing the experimental protocols used to elucidate its function and presenting key quantitative data for scientific evaluation.

The complement system is a critical component of the innate immune system, playing a vital role in host defense against pathogens. However, its dysregulation can lead to tissue damage in a variety of autoimmune and inflammatory diseases. In conditions such as generalized myasthenia gravis (gMG), autoantibodies against the acetylcholine receptor trigger the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) at the neuromuscular junction and subsequent muscle weakness. By targeting C5, this compound effectively halts the progression of this damaging cascade.

The Dual-Mode Mechanism of Action of this compound

This compound employs a sophisticated two-pronged approach to inhibit the terminal complement pathway:

-

Inhibition of C5 Cleavage: this compound binds with high affinity to C5, preventing its cleavage by C5 convertases into the pro-inflammatory anaphylatoxin C5a and the larger fragment C5b. This initial step is crucial as it prevents the generation of two key mediators of inflammation and cell lysis.

-

Inhibition of MAC Formation: In addition to blocking C5 cleavage, this compound also binds to the nascent C5b fragment. This binding sterically hinders the interaction of C5b with C6, the next component in the cascade, thereby preventing the formation of the C5b-9 complex, also known as the Membrane Attack Complex (MAC). This second mode of action ensures a thorough blockade of the terminal pathway, even if some C5 cleavage were to occur through canonical or non-canonical pathways, such as those mediated by proteases like plasmin.

This dual-mode inhibition provides a robust and comprehensive suppression of terminal complement activity, which has been demonstrated in numerous preclinical and clinical studies.

Quantitative Analysis of this compound's C5 Inhibition

The efficacy of this compound's C5 inhibition has been quantified through various in vitro assays. The following tables summarize the key findings, providing a clear comparison of its binding affinity and inhibitory activity.

| Parameter | Value | Method | Reference |

| Binding Affinity to Human C5 | |||

| Association Rate (k_a) | 6.3 x 10^5 M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | |

| Dissociation Rate (k_d) | 1.9 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | |

| Equilibrium Dissociation (K_D) | 0.3 nM | Surface Plasmon Resonance (SPR) | |

| Inhibitory Activity | |||

| IC₅₀ (Hemolysis Inhibition) | 450 nM | Hemolysis Assay | |

| IC₅₀ (C5a Production) | 1.6 nM | ELISA | |

| IC₅₀ (sC5b-9 Production) | 1.7 nM | ELISA | |

| Clinical Efficacy | |||

| Complement Inhibition in gMG | >95% to 97% | Ex vivo Hemolysis Assay |

Experimental Protocols

A detailed understanding of the methodologies used to characterize this compound's mechanism of action is essential for researchers in the field. The following sections provide comprehensive protocols for the key experiments cited.

Surface Plasmon Resonance (SPR) for Binding Kinetics

Objective: To determine the association (k_a), dissociation (k_d), and equilibrium dissociation (K_D) constants for the binding of this compound to human C5.

Methodology:

-

Instrument: Bio-Rad ProteOn XPR36 or Biacore 8K.

-

Immobilization: Human C5 is immobilized on the sensor chip surface via amine coupling.

-

Analyte: this compound is injected over the surface at various concentrations (e.g., 0, 0.31, 0.62, 1.25, and 2.5 nM).

-

Running Buffer: A suitable buffer, such as HBS-EP+, is used.

-

Temperature: The experiment is conducted at a controlled temperature, typically 25°C or 37°C.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to determine the kinetic parameters.

-

Regeneration: The sensor surface is regenerated between cycles using a low pH solution (e.g., glycine-HCl) to remove bound analyte.

Hemolysis Assay for Complement Activity

Objective: To measure the ability of this compound to inhibit the classical complement pathway-mediated lysis of red blood cells.

Methodology:

-

Reagents: Antibody-sensitized sheep red blood cells (erythrocytes), normal human serum (NHS) as a source of complement, and a suitable buffer such as GVB++.

-

Procedure:

-

Serial dilutions of this compound are prepared.

-

This compound dilutions are mixed with 1% NHS.

-

Antibody-sensitized sheep red blood cells are added to the this compound-NHS mixture.

-

The mixture is incubated at 37°C to allow for complement activation and cell lysis.

-

The reaction is stopped, and intact red blood cells are pelleted by centrifugation.

-

The amount of hemoglobin released into the supernatant is quantified by measuring the optical density at 412 nm.

-

-

Data Analysis: The percentage of hemolysis inhibition is calculated for each this compound concentration, and the IC₅₀ value is determined.

ELISA for C5a and sC5b-9 Quantification

Objective: To measure the levels of C5a and soluble C5b-9 (sC5b-9) in the supernatant from the hemolysis assay to confirm inhibition of C5 cleavage and MAC formation.

Methodology:

-

Kits: Commercially available ELISA kits, such as the Microvue™ Complement EIA kits from Quidel Corporation, are used.

-

Procedure:

-

Supernatants from the hemolysis assay are collected.

-

Samples are diluted as required (e.g., 1:5 for C5a and 1:2 for sC5b-9).

-

The ELISA is performed according to the manufacturer's instructions, which typically involves the following steps:

-

Addition of samples and standards to antibody-coated microplate wells.

-

Incubation to allow for antigen binding.

-

Washing to remove unbound components.

-

Addition of a detection antibody conjugated to an enzyme.

-

Further incubation and washing steps.

-

Addition of a substrate to produce a colorimetric signal.

-

Measurement of the absorbance using a microplate reader.

-

-

-

Data Analysis: The concentrations of C5a and sC5b-9 are determined from a standard curve, and the percentage of inhibition is calculated to determine IC₅₀ values.

Native Gel Electrophoresis for C5b6 Formation

Objective: To visually assess the ability of this compound to interfere with the formation of the C5b6 complex.

Methodology:

-

Reagents: Purified C5b6 complex, this compound, and native gel electrophoresis reagents.

-

Procedure:

-

The purified C5b6 complex is incubated with increasing concentrations of this compound at 37°C for 1 hour.

-

The samples are then run on a native polyacrylamide gel (e.g., 4%–16% Invitrogen NativePAGE Bis-Tris gel).

-

The gel is stained (e.g., with Coomassie blue) to visualize the protein bands.

-

-

Data Analysis: The intensity of the C5b6 band is observed. A decrease in the C5b6 band with increasing this compound concentration indicates interference with the complex formation or stability.

Visualizing the Molecular Interactions and Experimental Logic

To further clarify the complex processes involved in this compound's mechanism of action and the experimental approaches used to study it, the following diagrams have been generated using the DOT language.

The Genesis of Zilucoplan: A Technical Deep Dive into its Early-Stage Discovery and Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilucoplan (formerly RA101495) is a first-in-class, self-administered, subcutaneous, macrocyclic peptide inhibitor of complement component 5 (C5), approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[1][2][3] Its development marks a significant advancement in the management of complement-mediated diseases, offering a targeted therapeutic approach with a favorable safety and tolerability profile.[4][5] This technical guide provides an in-depth overview of the core scientific principles and methodologies that underpinned the early-stage discovery and preclinical development of this compound.

Discovery and Molecular Engineering

This compound was discovered through a sophisticated in vitro selection process utilizing an mRNA display platform, a powerful technology for identifying novel peptide-based therapeutics.[1][2][6] This platform allows for the screening of vast libraries of peptides against a target of interest, in this case, human complement protein C5.

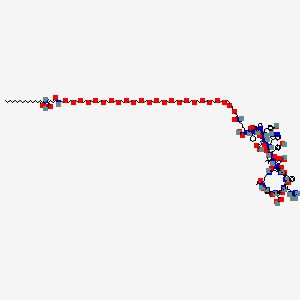

The this compound Molecule

This compound is a synthetic, 15-amino acid macrocyclic peptide.[1][6] Its structure includes four unnatural amino acids and a C16 lipid moiety attached via a polyethylene glycol (PEG) linker, a modification designed to optimize its pharmacokinetic profile for once-daily subcutaneous administration.[1][6]

mRNA Display-Based Discovery Workflow

The discovery of this compound involved a multi-step process designed to identify and optimize a potent C5-binding peptide. The general workflow for such a discovery process is outlined below.

Mechanism of Action: A Dual Inhibition Strategy

This compound exerts its therapeutic effect by potently and specifically inhibiting the terminal complement cascade. It employs a dual mechanism of action that ensures comprehensive blockade of C5 activity.[1][7]

-

Inhibition of C5 Cleavage: this compound binds with high affinity to complement C5, preventing its cleavage by C5 convertase into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiator, C5b.[1][7]

-

Steric Hindrance of MAC Formation: In addition to preventing C5 cleavage, this compound can also bind to nascent C5b, sterically hindering its interaction with C6 and thereby preventing the assembly of the C5b-9 MAC.[7]

This dual mechanism effectively halts the downstream inflammatory and lytic effects of terminal complement activation, which are central to the pathophysiology of gMG.

The Complement Cascade and this compound's Intervention

The following diagram illustrates the classical complement pathway, a key driver of neuromuscular junction damage in gMG, and the points of intervention by this compound.

Preclinical Characterization: In Vitro and Ex Vivo Studies

A battery of in vitro and ex vivo assays were employed to characterize the binding kinetics, potency, and specificity of this compound.

Quantitative In Vitro Data

| Parameter | Value | Method | Reference |

| Binding Affinity (KD) to human C5 | 0.43 nM | Surface Plasmon Resonance (SPR) | [6] |

| IC50 for C5a generation inhibition | 1.6 nM | ELISA | [3] |

| IC50 for sC5b-9 generation inhibition | 1.7 nM | ELISA | [3] |

| IC50 for LPS-induced C5a generation in human whole blood | 474.5 pM | ELISA | [8] |

Experimental Protocols

-

Objective: To determine the association (ka) and dissociation (kd) rate constants, and the equilibrium dissociation constant (KD) of this compound binding to human C5.

-

Instrumentation: Biacore X100 or similar SPR instrument.[9]

-

Procedure:

-

Ligand Immobilization: Purified human C5 is immobilized on a carboxyl-type sensor chip (e.g., CM5) via amine coupling.[9] pH scouting is performed to determine the optimal pH for ligand pre-concentration.[9]

-

Analyte Injection: A series of concentrations of this compound are injected over the sensor surface. A reference flow cell without immobilized C5 is used for background subtraction.

-

Data Analysis: The resulting sensorgrams are fitted to a 1:1 kinetic binding model to calculate ka, kd, and KD.[6]

-

-

Objective: To assess the functional inhibition of the classical complement pathway by this compound.

-

Principle: The ability of serum complement to lyse antibody-sensitized sheep red blood cells (sRBCs) is measured.[10][11]

-

Procedure:

-

Preparation: sRBCs are prepared and suspended in a gelatin veronal buffer (GVB++) containing Ca2+ and Mg2+.[10][11]

-

Incubation: A fixed concentration of normal human serum (as the complement source) is incubated with serial dilutions of this compound. This mixture is then added to the sRBC suspension.

-

Lysis Quantification: The plate is incubated at 37°C to allow for hemolysis. The reaction is stopped, and the plate is centrifuged. The amount of hemoglobin released into the supernatant is quantified by measuring the absorbance at 412 nm.[10]

-

Data Analysis: The percentage of hemolysis inhibition is calculated relative to controls (0% lysis with buffer only, 100% lysis with a lytic agent). The IC50 value is determined from the dose-response curve.

-

-

Objective: To quantify the inhibition of C5a and soluble C5b-9 (sC5b-9) generation by this compound.

-

Principle: A sandwich ELISA is used to detect the specific complement activation products.[12][13]

-

Procedure:

-

Coating: Microtiter plates are coated with a capture antibody specific for C5a or a component of the sC5b-9 complex.

-

Blocking: Non-specific binding sites are blocked with a suitable blocking buffer (e.g., BSA or milk protein).[14]

-

Sample Incubation: Supernatants from the hemolysis assay or other complement activation assays, containing varying concentrations of this compound, are added to the wells.

-

Detection: A detection antibody conjugated to an enzyme (e.g., HRP) and specific for a different epitope on C5a or sC5b-9 is added.

-

Substrate Addition: A chromogenic substrate (e.g., TMB) is added, and the color development is proportional to the amount of C5a or sC5b-9 present.

-

Quantification: The reaction is stopped, and the absorbance is read at the appropriate wavelength.[14] A standard curve is used to determine the concentration of the analyte in the samples.

-

Preclinical Pharmacokinetics and Toxicology

Preclinical studies in non-human primates (cynomolgus monkeys) were conducted to evaluate the pharmacokinetic (PK) and toxicological profile of this compound.

Pharmacokinetic Parameters in Cynomolgus Monkeys

| Parameter | Dosing Regimen | Value | Reference |

| Half-life (t1/2) | 30 and 60 µg/kg/day for 5 days | 30 minutes to 1 hour | [15] |

Note: These studies were conducted with an earlier formulation of the drug candidate.

Subsequent studies with the final formulation of this compound in pregnant cynomolgus monkeys at doses of 1, 2, or 4 mg/kg/day showed an increase in embryofetal death at all doses, with maternal exposures similar to those in humans at the therapeutic dose.[16][17]

Early Phase Clinical Development

Phase 1 and 2 clinical trials were crucial in establishing the safety, tolerability, pharmacokinetics, and pharmacodynamics of this compound in humans, and in providing proof-of-concept for its efficacy in patients with gMG.

Phase 1 Studies in Healthy Volunteers

-

Design: Randomized, double-blind, placebo-controlled, single- and multiple-ascending dose studies.[1]

-

Key Findings:

-

Pharmacokinetics: this compound plasma levels were predictable, with low variability. Peak plasma concentrations were reached between 3 to 6 hours post-subcutaneous administration.[1][17] Following daily dosing of 0.3 mg/kg for 14 days, the peak plasma concentration and exposure (AUC) increased by approximately 3-fold.[17]

-

Pharmacodynamics: Rapid, dose-dependent, and sustained inhibition of complement activity was observed, with near-complete inhibition achieved at the higher doses.[1]

-

Phase 2 Study in gMG Patients

-

Design: A randomized, double-blind, placebo-controlled, multicenter trial in 44 patients with moderate to severe AChR-Ab-positive gMG.[4][5][18] Patients were randomized to receive daily subcutaneous injections of placebo, 0.1 mg/kg this compound, or 0.3 mg/kg this compound for 12 weeks.[4][18]

-

Efficacy Results:

| Endpoint (Change from Baseline at Week 12) | Placebo | 0.1 mg/kg this compound | 0.3 mg/kg this compound | p-value (0.3 mg/kg vs Placebo) | Reference |

| QMG Score | -3.2 | - | -6.0 | 0.05 | [5][19] |

| MG-ADL Score | -1.1 | - | -3.4 | 0.04 | [5][19] |

QMG: Quantitative Myasthenia Gravis; MG-ADL: Myasthenia Gravis Activities of Daily Living.

Phase 3 (RAISE) Study in gMG Patients

-

Design: A randomized, double-blind, placebo-controlled, multicenter trial in 174 patients with AChR-Ab-positive gMG.[20][21] Patients received daily subcutaneous injections of 0.3 mg/kg this compound or placebo for 12 weeks.[20][21]

-

Efficacy Results:

| Endpoint (Change from Baseline at Week 12) | Placebo (n=88) | This compound 0.3 mg/kg (n=86) | Least Squares Mean Difference | p-value | Reference |

| MG-ADL Score | -2.30 | -4.39 | -2.09 | 0.0004 | [21] |

-

Safety: The incidence of treatment-emergent adverse events (TEAEs) was similar between the this compound (77%) and placebo (70%) groups.[20][21] The most common TEAEs were injection site reactions.[20][21]

Conclusion

The early-stage discovery and development of this compound exemplify a modern, target-driven approach to drug design. From its rational conception using mRNA display technology to its meticulously characterized dual mechanism of action and robust preclinical and clinical validation, this compound represents a significant therapeutic innovation. The data and methodologies outlined in this guide underscore the scientific rigor that propelled this novel macrocyclic peptide from a laboratory concept to a valuable therapeutic option for patients with generalized myasthenia gravis. The journey of this compound serves as a compelling case study for researchers and professionals in the field of drug development, highlighting the potential of peptide-based therapeutics in addressing unmet medical needs.

References

- 1. mdpi.com [mdpi.com]

- 2. drughunter.com [drughunter.com]

- 3. Frontiers | this compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]

- 4. Clinical Effects of the Self-administered Subcutaneous Complement Inhibitor this compound in Patients With Moderate to Severe Generalized Myasthenia Gravis: Results of a Phase 2 Randomized, Double-Blind, Placebo-Controlled, Multicenter Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Ra Pharmaceuticals Announces Positive Top-line Data from Phase 2 Trial of this compound in Patients with Generalized Myasthenia Gravis - BioSpace [biospace.com]

- 6. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Protein-peptide Interaction by Surface Plasmon Resonance [bio-protocol.org]

- 10. CH50 hemolysis assay [bio-protocol.org]

- 11. Simplified assays of hemolytic activity of the classical and alternative complement pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Development and application of an enzyme-linked immunosorbent assay for the quantitation of alternative complement pathway activation in human serum - PMC [pmc.ncbi.nlm.nih.gov]

- 13. ELISAs for complement-dependent cytotoxicity testing - Bio-Connect [bio-connect.nl]

- 14. Enzyme-Linked Immunosorbent Assay (ELISA) Protocol - Creative Proteomics [creative-proteomics.com]

- 15. accessdata.fda.gov [accessdata.fda.gov]

- 16. accessdata.fda.gov [accessdata.fda.gov]

- 17. accessdata.fda.gov [accessdata.fda.gov]

- 18. Ra Pharmaceuticals Announces Publication of this compound Phase 2 gMG Trial Results in JAMA Neurology | Nasdaq [nasdaq.com]

- 19. neurologylive.com [neurologylive.com]

- 20. UCB presents efficacy and safety results for this compound and rozanolixizumab in generalized myasthenia gravis | UCB [ucb.com]

- 21. Safety and efficacy of this compound in patients with generalised myasthenia gravis (RAISE): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

In-depth review of Zilucoplan's pharmacological properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Zilucoplan, marketed under the brand name Zilbrysq, is a synthetic macrocyclic peptide that acts as a complement C5 inhibitor.[1][2] It is approved for the treatment of generalized myasthenia gravis (gMG) in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[1][3] Myasthenia gravis is a chronic autoimmune disorder characterized by muscle weakness, which is often caused by autoantibodies targeting the neuromuscular junction (NMJ).[4] this compound represents a targeted therapeutic approach to mitigate the complement-mediated damage that contributes to the pathology of gMG.[5] This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical efficacy, with a focus on the pivotal clinical trial data.

Mechanism of Action

This compound is a 15-amino-acid peptide that specifically binds to the complement protein C5, a key component of the complement system.[1][6] The complement system is a part of the innate immune system that, when activated in gMG, can lead to the formation of the membrane attack complex (MAC), also known as C5b-9.[7][8] The MAC causes damage to the postsynaptic membrane of the neuromuscular junction, impairing neuromuscular transmission and leading to muscle weakness.[7]

This compound exhibits a dual mechanism of action to inhibit the terminal complement cascade:[7][9]

-

Inhibition of C5 Cleavage: It binds with high affinity to C5, preventing its cleavage by C5 convertases into the pro-inflammatory anaphylatoxin C5a and the larger fragment C5b.[1][7]

-

Interference with MAC Formation: this compound can also bind to nascent C5b, sterically hindering its interaction with C6 and thereby preventing the assembly of the C5b-9 complex.[7]

By blocking the formation of both C5a and the MAC, this compound reduces the inflammatory response and complement-mediated destruction at the neuromuscular junction.[6][10] This targeted inhibition of the terminal complement pathway is the presumed mechanism by which this compound exerts its therapeutic effect in gMG.[6]

A diagram illustrating the signaling pathway of the complement cascade and the inhibitory action of this compound is provided below.

Pharmacokinetics

The pharmacokinetic profile of this compound has been characterized in healthy subjects and patients with gMG.[6][9]

| Parameter | Value | Reference(s) |

| Administration | Subcutaneous (SC), once daily | [5] |

| Absorption | Peak plasma concentration (Tmax) reached between 3-6 hours post-dose. | [6] |

| Distribution | Minimally distributed to extravascular tissues. | [10] |

| Protein Binding | >99% | [10] |

| Metabolism | Degraded into small peptides and amino acids via catabolic pathways. One active metabolite (RA103488) is formed by CYP4F2-mediated metabolism, but its contribution to the overall pharmacological effect is considered low due to its much lower concentration compared to the parent drug. Another metabolite, RA102758, formed by protease-mediated degradation, is pharmacologically inactive. | [1] |

| Elimination | Less than 1% of this compound and its metabolites are excreted in urine and feces. | [1] |

| Half-life | Approximately 172 hours (7-8 days). | [6] |

| Steady State | Reached by 4 weeks of treatment with daily subcutaneous dosing. | [6] |

Pharmacodynamics

This compound demonstrates a dose-dependent inhibition of the complement system.[6] In clinical trials, a dose of 0.3 mg/kg resulted in rapid and sustained complement inhibition.[9][11]

| Parameter | Observation | Reference(s) |

| Complement Inhibition | In the Phase 3 RAISE trial, complement inhibition of 97.5% was observed by the end of the first week and was sustained throughout the 12-week treatment period. | [1] |

| Onset of Action | Rapid inhibition of complement activity observed within hours of the first dose. | [9] |

| Assay for Complement Activity | Measured using an ex vivo antibody-sensitized sheep red blood cell (sRBC) lysis assay. | [8] |

Clinical Efficacy: The RAISE Trial

The efficacy and safety of this compound were primarily established in the Phase 3, multicenter, randomized, double-blind, placebo-controlled RAISE trial (NCT04115293).[5][12]

Experimental Protocol: RAISE Trial

-

Objective: To confirm the efficacy, safety, and tolerability of this compound in adult patients with AChR antibody-positive gMG.[11][13]

-

Design: Patients were randomized in a 1:1 ratio to receive either this compound (0.3 mg/kg) or a matching placebo via subcutaneous self-injection once daily for 12 weeks.[12][13]

-

Patient Population: Adult patients (18-74 years) with a diagnosis of gMG (Myasthenia Gravis Foundation of America [MGFA] Class II-IV), positive for AChR antibodies, a Myasthenia Gravis-Activities of Daily Living (MG-ADL) score of at least 6, and a Quantitative Myasthenia Gravis (QMG) score of at least 12.[12]

-

Primary Efficacy Endpoint: Change from baseline to week 12 in the MG-ADL total score.[12]

-

Secondary Efficacy Endpoints: Change from baseline to week 12 in the QMG total score, the Myasthenia Gravis Composite (MGC) score, and the Myasthenia Gravis Quality of Life 15-item revised (MG-QoL15r) score.[14]

A diagram illustrating the workflow of the RAISE clinical trial is provided below.

Clinical Trial Results

The RAISE trial demonstrated that this compound led to statistically significant and clinically meaningful improvements in gMG-specific outcomes compared to placebo.[12]

| Endpoint | This compound (0.3 mg/kg) | Placebo | p-value | Reference(s) |

| Change from Baseline in MG-ADL Score at Week 12 (Primary) | -4.39 | -2.30 | 0.0004 | [12] |

| Change from Baseline in QMG Score at Week 12 (Secondary) | -6.19 | -3.25 | <0.001 | [11] |

Safety Profile

This compound was generally well-tolerated in clinical trials.[12] The most common adverse reactions were injection site reactions.[12] As a complement inhibitor, this compound increases the susceptibility to serious meningococcal infections.[6] Therefore, vaccination against Neisseria meningitidis is required before initiating treatment.[15]

Detailed Experimental Methodologies

Sheep Red Blood Cell (sRBC) Lysis Assay for Complement Activity

This assay is a standard method to assess the activity of the classical complement pathway.

-

Preparation of Sensitized sRBCs: Sheep red blood cells are washed and then incubated with a sub-agglutinating dilution of anti-sRBC antibodies (hemolysin) to create sensitized erythrocytes (sRBCs).

-

Serum Incubation: Patient serum (containing complement proteins) is serially diluted and incubated with a standardized concentration of sensitized sRBCs.

-

Lysis and Measurement: If the classical complement pathway is active, it will lead to the formation of the MAC on the sRBCs, causing hemolysis. The degree of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant using a spectrophotometer at a wavelength of 412 nm or 541 nm.

-

Data Analysis: The percentage of hemolysis is calculated relative to a 100% lysis control (sRBCs lysed with distilled water). The CH50 value, which is the dilution of serum required to lyse 50% of the sRBCs, is then determined. The inhibitory effect of this compound is assessed by the reduction in hemolysis in the presence of the drug.

Conclusion

This compound is a potent and specific inhibitor of complement C5 with a well-defined mechanism of action. Its pharmacokinetic and pharmacodynamic profiles support once-daily subcutaneous administration, leading to rapid and sustained inhibition of the terminal complement pathway. The pivotal Phase 3 RAISE trial has demonstrated the clinical efficacy and a manageable safety profile of this compound in adult patients with AChR antibody-positive generalized myasthenia gravis. This makes it a valuable therapeutic option for this patient population. Further long-term data from open-label extension studies will continue to inform the safety and efficacy of this compound in the management of gMG.[16]

References

- 1. Clinical Review - this compound (Zilbrysq) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. Measuring Overall Severity of Myasthenia Gravis (MG): Evidence for the Added Value of the MG Symptoms PRO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Measuring Clinical Treatment Response in Myasthenia Gravis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Long-term safety and efficacy of this compound in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 5. ClinicalTrials.gov [clinicaltrials.gov]

- 6. neurology.org [neurology.org]

- 7. ClinicalTrials.gov [clinicaltrials.gov]

- 8. Sheep Erythrocyte Preparation for Hemolytic Tests Exploring Complement Functional Activities. | Semantic Scholar [semanticscholar.org]

- 9. Clinical Trial Alert: Phase 3 Study of this compound in Individuals With Generalized Myasthenia Gravis - Quest | Muscular Dystrophy Association [mdaquest.org]

- 10. checkrare.com [checkrare.com]

- 11. researchgate.net [researchgate.net]

- 12. "Measuring Overall Severity of Myasthenia Gravis (MG): Evidence for the" by Antoine Regnault, Thomas Morel et al. [hsrc.himmelfarb.gwu.edu]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. file.elabscience.com [file.elabscience.com]

- 15. Safety and efficacy of this compound in patients with generalised myasthenia gravis (RAISE): a randomised, double-blind, placebo-controlled, phase 3 study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Molecular Interactions of Zilucoplan with Complement C5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions between Zilucoplan, a macrocyclic peptide inhibitor, and its target, complement component C5. The document details the drug's dual mechanism of action, presents quantitative binding and inhibition data, outlines key experimental protocols used for its characterization, and visualizes the complex biological pathways and experimental workflows involved.

Introduction: this compound and the Complement Cascade

The complement system is a crucial component of the innate immune system, and its dysregulation is implicated in the pathophysiology of numerous diseases.[1][2] The terminal pathway of the complement cascade, initiated by the cleavage of complement component C5, leads to the formation of the pro-inflammatory peptide C5a and the Membrane Attack Complex (MAC), C5b-9.[3][4][5] The MAC can cause cell lysis and tissue damage, a key mechanism in diseases like generalized myasthenia gravis (gMG).[6]

This compound (RA101495) is a synthetic, 15-amino acid macrocyclic peptide designed as a potent and specific inhibitor of C5.[6][7][8] It is a small molecule (3.5 kDa) developed for subcutaneous self-administration.[6][9] By targeting C5, this compound effectively halts the terminal complement pathway, preventing the downstream inflammatory and cytolytic effects.[3][6][10]

Dual Mechanism of Action

This compound exhibits a sophisticated dual mechanism of action that ensures robust inhibition of the terminal complement cascade.[1][11][12][13]

-

Inhibition of C5 Cleavage: this compound binds with high affinity to C5, sterically hindering the ability of C5 convertases (from the classical, lectin, and alternative pathways) to cleave C5 into its active fragments, C5a and C5b.[1][3][6][13] This is the primary mechanism, preventing the generation of both the anaphylatoxin C5a and the initial component of the MAC, C5b.[1][3] Studies have shown that this compound competitively inhibits the binding of C5 to C3b, a necessary step for convertase activity.[1][2][12][13][14]

-

Prevention of MAC Assembly: In the event that any C5b is generated (e.g., through non-canonical activation by proteases like plasmin), this compound exerts a second inhibitory function.[1][13] It binds to the nascent C5b fragment, physically blocking the subsequent binding of C6.[6][7][11][15] This action directly interferes with the formation of the C5b-6 complex, a critical early step in the assembly of the C5b-9 MAC.[1][12]

This dual-action model provides a comprehensive blockade of terminal complement activity.[1][13] Notably, this compound is also effective against clinically relevant C5 variants (at position R885) that are resistant to the monoclonal antibody inhibitor eculizumab.[1][2][6][13][14]

Caption: this compound's dual inhibition of the complement cascade.

Quantitative Data on this compound-C5 Interaction

The efficacy of this compound is underpinned by its high-affinity binding to C5 and potent inhibition of complement-mediated activity. The following table summarizes key quantitative metrics from in vitro studies.

| Parameter | Description | Value | Method | Reference(s) |

| Binding Affinity (KD) | Equilibrium dissociation constant for this compound binding to human C5. A lower value indicates higher affinity. | High Affinity* | SPR | [1][2][3][13] |

| IC50 (C5a Generation) | Concentration of this compound required to inhibit 50% of C5a generation in a hemolysis assay. | 1.6 nM | ELISA | [1][13] |

| IC50 (sC5b-9 Generation) | Concentration of this compound required to inhibit 50% of soluble MAC (sC5b-9) formation. | 1.7 nM | ELISA | [1][13] |

| IC50 (RBC Lysis) | Concentration of this compound required to inhibit 50% of red blood cell lysis in a hemolysis assay. | 450 nM** | Hemolysis Assay | [1] |

| IC50 (LPS-induced C5a) | Concentration of this compound required to inhibit 50% of LPS-induced C5a generation in human whole blood. | 474.5 pM | ELISA | [7][15] |

*Specific KD values are not detailed in the cited literature, but the interaction is consistently described as "high affinity." **This value refers to inhibition of plasmin-mediated lysis, demonstrating the second mechanism of action.

Experimental Protocols

The characterization of this compound's interaction with C5 has been accomplished through a suite of established immunological and biophysical assays.[1][2]

4.1. Surface Plasmon Resonance (SPR)

SPR is employed to measure the real-time binding kinetics and affinity between this compound and C5.[1][13]

-

Objective: To determine the association rate (ka), dissociation rate (kd), and equilibrium dissociation constant (KD).

-

General Protocol:

-

Immobilization: Purified human complement C5 is covalently immobilized onto the surface of a sensor chip (e.g., ProteOn XPR36 or Biacore) via amine coupling.[13][14]

-

Binding: Solutions of this compound at various concentrations are injected across the sensor surface, allowing for association with the immobilized C5. The change in refractive index at the surface, proportional to the mass of bound this compound, is recorded in real-time as Resonance Units (RU).[12][14]

-

Dissociation: A running buffer is flowed over the chip, and the dissociation of this compound from C5 is monitored.

-

Regeneration: A regeneration solution is injected to remove any remaining bound analyte, preparing the surface for the next cycle.

-

Data Analysis: The resulting sensorgrams (RU vs. time) are fitted to a suitable kinetic binding model (e.g., 1:1 Langmuir) to calculate ka, kd, and KD.

-

Caption: A typical experimental workflow for an SPR assay.

4.2. Hemolysis Assays

These functional assays measure the ability of this compound to inhibit the lytic activity of the terminal complement pathway.

-

Objective: To determine the functional potency (e.g., IC50) of this compound in a cell-based system.

-

General Protocol (Classical Pathway):

-

Sensitization: Sheep red blood cells (sRBCs) are sensitized by incubation with anti-sRBC antibodies (hemolysin).[1]

-

Incubation: The sensitized sRBCs are incubated with a source of active complement, typically a low concentration (e.g., 1%) of normal human serum (NHS), in the presence of varying concentrations of this compound.[1][12]

-

Lysis Measurement: After incubation, the samples are centrifuged, and the amount of hemoglobin released into the supernatant from lysed cells is quantified by measuring absorbance at a specific wavelength (e.g., 412 nm).

-

Data Analysis: The percentage of hemolysis inhibition is calculated relative to controls (no inhibitor for 0% inhibition, and water for 100% lysis). The data are then fitted to a dose-response curve to determine the IC50 value.[13]

-

4.3. Enzyme-Linked Immunosorbent Assay (ELISA)

ELISAs are used to quantify the specific products of C5 cleavage, providing a direct measure of this compound's inhibitory effect on the C5 convertase.

-

Objective: To measure the concentration of C5a and sC5b-9 in the supernatant from functional assays.[1][13]

-

General Protocol:

-

Sample Collection: Supernatants from the hemolysis assays described above are collected.

-

Coating: A microtiter plate is coated with a capture antibody specific for either C5a or a neoantigen on the C5b-9 complex.

-

Incubation: The collected supernatants are added to the wells, allowing the target analyte (C5a or sC5b-9) to bind to the capture antibody.

-

Detection: A second, enzyme-conjugated detection antibody is added, which binds to a different epitope on the captured analyte.

-

Substrate Addition: A chromogenic substrate is added, which is converted by the enzyme on the detection antibody, producing a colored product.

-

Quantification: The absorbance of the colored product is measured, and the concentration of the analyte is determined by comparison to a standard curve. The IC50 for the inhibition of C5a and sC5b-9 generation can then be calculated.[13]

-

Conclusion

This compound's molecular interaction with complement C5 is characterized by high-affinity binding and a potent, dual mechanism of action. By preventing both the cleavage of C5 and the subsequent assembly of the MAC from any C5b that may be formed, this compound provides a comprehensive blockade of the terminal complement pathway. The quantitative data derived from SPR, hemolysis assays, and ELISAs confirm its sub-nanomolar to low-nanomolar potency. This detailed understanding of its molecular interactions provides a strong rationale for its clinical efficacy in treating complement-mediated diseases.

References

- 1. Frontiers | this compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]

- 2. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. ZILBRYSQ® Mechanism Of Action For gMG [zilbrysqhcp.com]

- 4. Complement Component C5 - Creative Biolabs [creative-biolabs.com]

- 5. Complement component 5 - Wikipedia [en.wikipedia.org]

- 6. tandfonline.com [tandfonline.com]

- 7. immune-system-research.com [immune-system-research.com]

- 8. apexbt.com [apexbt.com]

- 9. ajmc.com [ajmc.com]

- 10. go.drugbank.com [go.drugbank.com]

- 11. Switching to subcutaneous this compound from intravenous complement component 5 inhibitors in generalised myasthenia gravis: a phase IIIb, open-label study - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. medchemexpress.com [medchemexpress.com]

Zilucoplan's Impact on C5a and C5b-9 Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of zilucoplan's mechanism of action and its quantitative impact on the formation of complement components C5a and C5b-9. This compound is a synthetic macrocyclic peptide designed to inhibit the terminal complement cascade, a key pathway in the pathophysiology of certain autoimmune and inflammatory diseases.[1][2][3]

Core Mechanism of Action

This compound exerts its therapeutic effect by specifically targeting complement component C5 with high affinity.[4][5][6][7] This binding prevents the cleavage of C5 into its pro-inflammatory and lytic fragments, C5a and C5b, by C5 convertases.[2][8][9] This inhibition effectively halts the downstream assembly of the membrane attack complex (MAC), also known as C5b-9.[1][4][5][6][10]

A key feature of this compound's mechanism is its dual mode of action.[4][5][6][7][11][12] Firstly, it directly blocks the cleavage of C5. Secondly, should any C5b be formed, this compound can also bind to it, sterically hindering its interaction with complement component C6 and thus preventing the initiation of MAC assembly.[1][6][7][11] This dual mechanism ensures a comprehensive blockade of the terminal complement pathway.[12]

The inhibition of C5 cleavage by this compound is dose-dependent.[2][13] Clinical studies have demonstrated that this targeted intervention leads to rapid and robust reductions in complement activity.[1]

Quantitative Impact on C5a and C5b-9

This compound has been shown to potently inhibit the production of both C5a and the soluble form of C5b-9 (sC5b-9). The following tables summarize the key quantitative data from in vitro and clinical studies.

| Parameter | Value | Assay | Source |

| IC50 for C5a Inhibition | 1.6 nM | ELISA | [4][12] |

| IC50 for sC5b-9 Inhibition | 1.7 nM | ELISA | [4][12] |

Table 1: In Vitro Inhibition of C5a and sC5b-9 Production by this compound.

| Dose | Complement Inhibition | Assay | Study Population | Source |

| 0.1 mg/kg | ~88% | sRBC Hemolysis Assay | Patients with gMG | [1] |

| 0.3 mg/kg | ~97% | sRBC Hemolysis Assay | Patients with gMG | [1] |

| 0.3 mg/kg daily | Statistically significant improvement in MG-ADL score (placebo-adjusted mean of 2.12 points) | Clinical Efficacy Endpoint | Adults with anti-AChR+ gMG | [14] |

Table 2: Ex Vivo and Clinical Complement Inhibition by this compound in Patients with Generalized Myasthenia Gravis (gMG).

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound's impact on C5a and C5b-9 formation.

Enzyme-Linked Immunosorbent Assay (ELISA) for C5a and sC5b-9

Objective: To quantify the concentration of C5a and soluble C5b-9 (sC5b-9) in supernatant from in vitro hemolysis assays.[4][12]

Methodology:

-

Supernatants from classical pathway-mediated hemolysis assays were collected.[4]

-

Commercially available ELISA kits for human C3a, C5a, and sC5b-9 were utilized.[15]

-

All procedures were performed according to the manufacturer's instructions.[15]

-

The reaction products were measured using a microplate reader at a wavelength of 450 nm.[15]

-

Concentrations of C5a and sC5b-9 were calculated based on standard curves generated for each analyte.[15]

Sheep Red Blood Cell (sRBC) Lysis Assay

Objective: To assess the functional activity of the classical complement pathway and the inhibitory effect of this compound.[1][7]

Methodology:

-

Antibody-sensitized sheep red blood cells (sRBCs) are prepared.

-

Normal human serum (NHS) is used as a source of complement proteins.[6]

-

sRBCs are exposed to NHS in the presence of varying concentrations of this compound or a placebo control.

-

The mixture is incubated to allow for complement-mediated hemolysis.

-

The degree of hemolysis is quantified by measuring the amount of hemoglobin released into the supernatant, typically by spectrophotometry.

-

The percentage of inhibition is calculated relative to the hemolysis observed in the absence of the inhibitor.

Surface Plasmon Resonance (SPR)

Objective: To measure the binding affinity and kinetics of this compound to human complement C5.[4][5][6]

Methodology:

-

Purified human C5 is immobilized on a sensor chip.

-

Varying concentrations of this compound are flowed over the sensor chip surface.

-

The binding and dissociation of this compound to C5 are monitored in real-time by detecting changes in the refractive index at the sensor surface.

-

Association rates (ka), dissociation rates (kd), and the equilibrium dissociation constant (KD) are calculated from the sensorgram data to determine the binding affinity.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the terminal complement pathway, this compound's mechanism of action, and a typical experimental workflow for assessing complement inhibition.

References

- 1. tandfonline.com [tandfonline.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. What is the mechanism of this compound? [synapse.patsnap.com]

- 4. Frontiers | this compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation [frontiersin.org]

- 5. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Long-term safety and efficacy of this compound in patients with generalized myasthenia gravis: interim analysis of the RAISE-XT open-label extension study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ZILBRYSQ® Mechanism Of Action For gMG [zilbrysqhcp.com]

- 9. What is Zilbrysq’s mechanism of action? [drugs.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. This compound, a macrocyclic peptide inhibitor of human complement component 5, uses a dual mode of action to prevent terminal complement pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound: First Approval - PMC [pmc.ncbi.nlm.nih.gov]

- 14. This compound Shows Improvement in Scores for Generalized Myasthenia Gravis - - Practical Neurology [practicalneurology.com]

- 15. Biomarkers of the Complement System Activation (C3a, C5a, sC5b-9) in Serum of Patients before and after Liver Transplantation - PMC [pmc.ncbi.nlm.nih.gov]

Structural Biology of the Zilucoplan-C5 Complex: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Zilucoplan is a synthetic macrocyclic peptide inhibitor of complement component C5, approved for the treatment of generalized myasthenia gravis in adult patients who are anti-acetylcholine receptor (AChR) antibody-positive.[1] Its mechanism of action involves high-affinity binding to C5, which prevents its cleavage into the pro-inflammatory anaphylatoxin C5a and the membrane attack complex (MAC) initiating fragment C5b.[2][3][4] This inhibition of the terminal complement pathway is a key therapeutic strategy for diseases driven by complement dysregulation. This technical guide provides a comprehensive overview of the structural and functional aspects of the this compound-C5 interaction, including quantitative binding data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

Introduction to this compound and Complement C5

The complement system is a crucial component of the innate immune system, playing a vital role in host defense against pathogens and in the clearance of immune complexes.[5] The cascade culminates in the formation of the MAC, a pore-forming complex that lyses target cells.[4] Complement component C5 is the central protein of the terminal pathway. Its cleavage by C5 convertases into C5a and C5b is the final enzymatic step of the cascade.[3]

This compound is a 15-amino acid macrocyclic peptide designed to specifically target and inhibit C5.[6][7] It employs a dual mechanism of action: it not only prevents the cleavage of C5 by C5 convertases but also binds to C5b, thereby sterically hindering its interaction with C6 and subsequent MAC formation.[2][8] This dual inhibition provides a robust blockade of the terminal complement pathway.

Quantitative Analysis of the this compound-C5 Interaction

The interaction between this compound and human C5 has been characterized by high affinity and specificity. The following tables summarize the key quantitative data from various in vitro and ex vivo studies.

Table 1: Binding Kinetics of this compound to Human C5

| Parameter | Value | Method | Reference |

| Association Rate (ka) | 6.3 x 10⁵ M⁻¹s⁻¹ | Surface Plasmon Resonance (SPR) | [9] |

| Dissociation Rate (kd) | 2.1 x 10⁻⁴ s⁻¹ | Surface Plasmon Resonance (SPR) | [9] |

| Dissociation Constant (KD) | 0.43 nM | Surface Plasmon Resonance (SPR) |

Table 2: In Vitro and Ex Vivo Inhibitory Activity of this compound

| Assay | IC₅₀ Value | Description | Reference |

| Complement-mediated Hemolysis | 3.2 nM | Inhibition of lysis of antibody-sensitized sheep red blood cells in 1% normal human serum. | [9] |

| C5a Generation | 1.6 nM | ELISA measurement of C5a in the supernatant of the hemolysis assay. | [9] |

| sC5b-9 Generation | 1.7 nM | ELISA measurement of soluble C5b-9 in the supernatant of the hemolysis assay. | [9] |

| LPS-induced C5a Generation | 474.5 pM | Inhibition of C5a formation in whole human blood stimulated with LPS. |

Structural Insights into the this compound-C5 Complex

As of the latest available data, a high-resolution crystal or cryo-EM structure of the this compound-C5 complex has not been publicly released. However, published research provides a graphical representation of the putative binding site of a peptide analog of this compound on the thioester-containing domain (TED) of C5, based on the PDB structure 5I5K.[6][8] This region is distinct from the binding site of the monoclonal antibody eculizumab, which includes residue R885.[6][9] This structural difference likely underlies this compound's ability to inhibit C5 variants that are resistant to eculizumab.[9]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of the this compound-C5 interaction.

Surface Plasmon Resonance (SPR) for Binding Kinetics

This protocol describes the determination of the binding kinetics and affinity of this compound to human C5.

Materials:

-

Biacore T200 or similar SPR instrument

-

CM5 sensor chip

-

Amine coupling kit (EDC, NHS, ethanolamine)

-

Purified human C5

-

This compound

-

HBS-EP+ running buffer (0.01 M HEPES pH 7.4, 0.15 M NaCl, 3 mM EDTA, 0.005% v/v Surfactant P20)

Procedure:

-

Immobilization of C5:

-

Equilibrate the CM5 sensor chip with HBS-EP+ buffer.

-

Activate the sensor surface with a 1:1 mixture of 0.4 M EDC and 0.1 M NHS for 7 minutes.

-

Inject purified human C5 (diluted in 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level (e.g., ~6000-7000 RU).

-

Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl pH 8.5 for 7 minutes.

-

A reference flow cell is prepared similarly but without C5 immobilization.

-

-

Kinetic Analysis:

-

Prepare a dilution series of this compound in HBS-EP+ buffer (e.g., 0.31, 0.62, 1.25, and 2.5 nM).

-

Inject the this compound solutions over the C5-immobilized and reference flow cells at a flow rate of 30 µL/min for a specified association time (e.g., 180 seconds), followed by a dissociation phase with running buffer.

-